molecular formula C10H28N6 B1220003 Pentaethylenehexamine CAS No. 4067-16-7

Pentaethylenehexamine

Cat. No. B1220003
CAS RN: 4067-16-7
M. Wt: 232.37 g/mol
InChI Key: LSHROXHEILXKHM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of PEHA involves various chemical routes, including solvothermal conditions for forming complex metal compounds. For example, PEHA has been used to synthesize manganese(II) pentaborate under mild solvothermal conditions, leading to the formation of a three-dimensional framework characterized by large channels along the a and c axes, where the templating Mn(II) cations are located (Hong-Xia Zhang et al., 2004).

Molecular Structure Analysis

The molecular structure of PEHA-related compounds can vary significantly. For instance, the coordination geometry of MnN(6) group in a PEHA complex is described as a distorted trigonal prism, showcasing the structural diversity achievable with PEHA as a ligand (Hong-Xia Zhang et al., 2004).

Chemical Reactions and Properties

PEHA has been utilized in the synthesis of various complex compounds, including those with metal centers like cadmium(II), which act as a model for metal complexes of the chelating polymer polyethyleneimine. These complexes have been characterized through spectroscopic methods and X-ray diffraction, further illustrating the versatility of PEHA in forming stable metal complexes with distinctive properties (H. Strasdeit, 1992).

Physical Properties Analysis

The study of PEHA and its derivatives often focuses on their physicochemical properties, such as fluorescence and solubility. PEHA-functionalized materials have been developed for applications in fluorescence detection, indicating the compound's potential in sensitive biosensing platforms. For instance, PEHA and histidine-functionalized graphene quantum dots have been synthesized for ultrasensitive fluorescence detection of microRNA, demonstrating the compound's utility in bioanalytical applications (Nana Li et al., 2019).

Chemical Properties Analysis

PEHA's chemical behavior is further exemplified in its interactions with CO2, where it has been applied in CO2 capture technologies. Studies have shown that PEHA, in both neat and aqueous solutions, can absorb CO2 to form carbamate and bicarbonate species, with the absorption capacity and rate being influenced by the water content in the system. This highlights PEHA's potential in environmental applications, particularly in sustainable CO2 capture strategies (Thai Q. Bui et al., 2018).

Scientific Research Applications

1. CO2 Capture and Conversion

PEHA has been extensively studied for its role in capturing and converting carbon dioxide (CO2). A study by Bui et al. (2018) demonstrated the use of PEHA in CO2 absorption, showing that both neat PEHA and aqueous PEHA solutions form chemical species such as PEHA carbamate and bicarbonate, which are crucial for CO2 capture. This study highlights PEHA's potential for industrial applications in CO2 capture due to its effectiveness in forming these compounds (Bui et al., 2018).

Another study by Kothandaraman et al. (2016) demonstrated the conversion of CO2 into methanol using a catalyst system comprising pentaethylenehexamine and a homogeneous ruthenium catalyst. This process efficiently converts CO2 captured from the air into methanol, highlighting the versatility of PEHA in environmental applications (Kothandaraman et al., 2016).

2. Bio-syngas from Gasification

PEHA also plays a role in the production of bio-syngas (synthetic gas) from biomass gasification. Ma et al. (2020) researched the use of aqueous PEHA solution for CO2 removal from bio-syngas. Their findings indicated that PEHA solutions are effective in capturing CO2 from synthetic syngas, demonstrating its potential in sustainable energy production processes (Ma et al., 2020).

3. Material Science Applications

In material science, PEHA has been utilized in the development of various compounds and materials. Zhang et al. (2004) synthesized a compound involving pentaethylenehexaminemanganese(II) pentaborate, showcasing its potential in creating novel materials with unique properties (Zhang et al., 2004).

Additionally, Wang and Wang (2006) investigated the adsorption characteristics of metal complexes by chelated copolymers with amino groups, including PEHA. This research suggests that PEHA-modified materials could be effective in environmental applications like wastewater treatment (Wang & Wang, 2006).

Safety And Hazards

PEHA causes severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It is very toxic to aquatic life with long-lasting effects .

Future Directions

PEHA has been used in the preparation of amine-modified adsorbents for the treatment of rare earth elements (REEs) deriving from waste electrical and electronic equipment (WEEE). This indicates its potential for use in recycling and recovery processes .

properties

IUPAC Name

N'-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C10H28N6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h13-16H,1-12H2
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InChI Key

LSHROXHEILXKHM-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCNCCNCCNCCN)N
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Molecular Formula

C10H28N6
Record name PENTAETHYLENEHEXAMINE
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DSSTOX Substance ID

DTXSID7025843
Record name Pentaethylenehexamine
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Molecular Weight

232.37 g/mol
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Physical Description

Yellowish liquid with an odor of ammonia. (USCG, 1999), Liquid
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Boiling Point

662 to 734 °F at 760 mmHg (USCG, 1999)
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Flash Point

greater than 200 °F (NTP, 1992)
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Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
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Density

1 at 68 °F (USCG, 1999)
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Product Name

Pentaethylenehexamine

CAS RN

4067-16-7
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Synthesis routes and methods I

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
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Synthesis routes and methods II

Procedure details

Commercial ampholytes were obtained from Bio-Rad (Biolytes, pH 3-10), ICN (Iso-Lytes, pH 3-10), Geltech (Technolytes, pH 3.5-9.5) and LKB (Ampholines, pH 3.5-9.5). Ampholytes 1-8, 1A, 2A and 2B as shown in FIGS. 3, 4, and 6 were obtained from ATI. TETA, TEPA, and PEHA ampholytes were synthesized as described by Binion and Rodkey in Electrophoresis 3, 284 (1982) using a 2:1 ratio of available polyamine nitrogen to acrylic acid. A group of ampholytes termed "UT WIDE" ampholytes were prepared by mixing ampholytes made with TEPA and PEHA monomers.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,100
Citations
TQ Bui, SG Khokarale, SK Shukla… - … Sustainable Chemistry & …, 2018 - ACS Publications
Herein we report the application of polyamine pentaethylenehexamine (PEHA, 3,6,9,12-tetraazatetradecane-1,14-diamine) in CO 2 absorption with both neat PEHA and aqueous …
Number of citations: 31 pubs.acs.org
Y Liu, X Lin, X Wu, M Liu, R Shi, X Yu - Powder technology, 2017 - Elsevier
Separation of carbon dioxide (CO 2 ) by adsorption can reduce the cost of carbon capture and storage (CCS). Amine-functionalized adsorbents are promising candidates for CO 2 …
Number of citations: 38 www.sciencedirect.com
S Kagaya, E Maeba, Y Inoue, W Kamichatani… - Talanta, 2009 - Elsevier
A chelate resin immobilizing carboxymethylated pentaethylenehexamine (CM-PEHA resin) was prepared, and the potential for the separation and preconcentration of trace elements in …
Number of citations: 124 www.sciencedirect.com
L Wei, Y Jing, Z Gao, Y Wang - Chinese Journal of Chemical Engineering, 2015 - Elsevier
A novel solid support adsorbent for CO 2 capture was developed by loading pentaethylenehexamine (PEHA) on commercially available mesoporous molecular sieve MCM-41 using …
Number of citations: 29 www.sciencedirect.com
C Wu, C Chen, Z Qi, J Chen, Q Wang, C Ye… - Chinese Journal of …, 2023 - Elsevier
… In this paper, pentaethylenehexamine (PEHA) as an organic amine substance rich in amino groups was chosen to modify phosphotungstic acid. The catalyst was systematically …
Number of citations: 1 www.sciencedirect.com
S Kagaya, Y Inoue - Analytical Sciences, 2014 - jstage.jst.go.jp
This article presents an overview of our recent progress on the development of chelating materials. Carboxymethylated pentaethylenehexamine (CM-PEHA) and polyethyleneimine (CM…
Number of citations: 22 www.jstage.jst.go.jp
L Wei, Z Gao, Y Jing, Y Wang - Industrial & Engineering Chemistry …, 2013 - ACS Publications
A novel solid adsorbent for CO 2 capture was developed by loading pentaethylenehexamine (PEHA) on SBA-15 by a wet impregnation method. The structural properties of the …
Number of citations: 41 pubs.acs.org
H Yu, Y Nie, C Dohmen, Y Li, E Wagner - Biomacromolecules, 2011 - ACS Publications
Aim of this study was the site-specific conjugation of an epidermal growth factor (EGF)-polyethylene glycol (PEG) chain by click chemistry onto a poly(amido amine) (PAMAM) dendron, …
Number of citations: 85 pubs.acs.org
N Li, R Li, Z Li, Y Yang, G Wang, Z Gu - Sensors and Actuators B: Chemical, 2019 - Elsevier
… We report a pentaethylenehexamine and histidine … The paper reports the synthesis of pentaethylenehexamine and histidine-… The introduction of pentaethylenehexamine increases the …
Number of citations: 36 www.sciencedirect.com
M Sayın, M Can, M İmamoğlu, M Arslan - Reactive and Functional …, 2015 - Elsevier
A triazine-hexamine (TAPEHA) polymer demonstrating high acid-resistance, good affinity to noble metals, and a high density of amine and triazine functional groups has been designed …
Number of citations: 46 www.sciencedirect.com

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